REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1.[I:21]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCCCCC.C1COCC1.O>[F:13][C:14]1[C:19]([I:21])=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1 |f:4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
224 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-18 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to −5° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −73° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −75° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −75° C. for one hour and 55 minutes
|
Duration
|
55 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture at the same temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with MTBE (1.2 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with MTBE (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
n-heptane was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with n-heptane
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |